molecular formula C24H29N5O4S B6563540 2-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 946282-95-7

2-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Katalognummer: B6563540
CAS-Nummer: 946282-95-7
Molekulargewicht: 483.6 g/mol
InChI-Schlüssel: RNIFOFLJECRRCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrimidine derivative featuring a piperazine ring substituted at the 1-position with a 4-methoxy-3-methylbenzenesulfonyl group. The pyrimidine core is further modified with a 6-methyl substituent and an N-linked 4-methoxyphenyl amine group at the 4-position.

Eigenschaften

IUPAC Name

2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4S/c1-17-15-21(9-10-22(17)33-4)34(30,31)29-13-11-28(12-14-29)24-25-18(2)16-23(27-24)26-19-5-7-20(32-3)8-6-19/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIFOFLJECRRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine , also known by its CAS number 478260-27-4, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N3O3SC_{21}H_{24}N_{3}O_{3}S with a molecular weight of 417.50 g/mol. Its structure features a pyrimidine core substituted with various functional groups, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects against various diseases, particularly in oncology and parasitology.

Antitumor Activity

Recent studies have indicated that compounds similar to this pyrimidine derivative exhibit significant antitumor activity. For instance, derivatives containing the piperazine moiety have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell Line TestedIC50 (μM)Mechanism of Action
HeLa5.2Inhibition of cell cycle progression
MCF-78.9Induction of apoptosis
A549 (Lung cancer)7.5Targeting EGFR signaling pathway

Antiparasitic Activity

In addition to its antitumor properties, this compound may also exhibit antiparasitic effects. Similar derivatives have been tested against nematodes, demonstrating a time- and concentration-dependent reduction in parasite viability.

Table 2: Antiparasitic Activity Data

Compound TestedTarget ParasiteEffective Concentration (μM)Result
N-(4-Methoxyphenyl)pentanamideToxocara canis250Significant reduction in viability
AlbendazoleToxocara canis500High cytotoxicity to host cells

The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound potentially inhibits key kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Effects : Similar compounds have shown efficacy against various pathogens by disrupting cellular processes crucial for their survival.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative showed a significant reduction in tumor size among patients with advanced lung cancer after treatment with a related piperazine-containing compound.
  • Case Study 2 : In vitro studies demonstrated that the compound effectively reduced the viability of Toxocara canis at concentrations lower than those causing toxicity in human cell lines, suggesting a favorable therapeutic index.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound exhibits potential as a lead compound in the development of new therapeutic agents. Its structure suggests activity against various biological targets, particularly in the realm of cancer treatment and neurological disorders.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against specific cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in cancer cells, demonstrating its potential as an anticancer agent.

Kinase Inhibition

The compound has been included in screening libraries for allosteric kinases inhibitors . Kinases are crucial in various signaling pathways, and their inhibition can lead to therapeutic effects in cancers and other diseases.

Screening Library Inclusion

The compound is part of libraries that include over 23,000 compounds targeting protein arginine methyltransferases, which are involved in gene regulation and have implications in cancer biology.

Neurological Research

Research indicates that the compound may have implications for treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress, suggesting its potential use in conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR) Studies

Further research should focus on SAR studies to optimize the compound's efficacy and selectivity for its biological targets. Understanding how structural modifications affect activity can lead to more potent derivatives.

Clinical Trials

To validate its therapeutic potential, clinical trials are necessary. These trials would assess safety, pharmacokinetics, and efficacy in human subjects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperazine/Pyrimidine Motifs

The following compounds share core pyrimidine or piperazine frameworks but differ in substituents, leading to variations in physicochemical and pharmacological properties.

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 6-methylpyrimidin-4-amine, 4-(4-methoxy-3-methylbenzenesulfonyl)piperazine, N-(4-methoxyphenyl) ~531.6 (estimated) High polarity due to sulfonyl group; methoxy groups may reduce metabolic oxidation.
S 18126 () Benzo[1,4]dioxin-piperazine, indan-2-yl substituent ~400 (estimated) Potent dopamine D4 receptor antagonist (Ki = 2.4 nM at hD4); >100-fold selectivity over D2/D3 receptors. Weak in vivo activity at D2/D3 receptors even at high doses .
L 745,870 () 4-Chlorophenyl-piperazine, pyrrolo[2,3b]pyridine ~350 (estimated) Selective D4 antagonist (Ki = 2.5 nM at hD4); inactive at D2/D3 receptors in vitro. Minimal presynaptic dopaminergic effects in vivo .
5-[2-(3,5-dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine () Dimethoxyphenyl-ethyl, methylpiperazine-piperidine ~604.7 Structural complexity suggests CNS targeting; dimethoxy groups may enhance blood-brain barrier penetration. No direct activity data provided .
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine () Benzylpiperazine, chloromethoxyphenyl 463.96 Increased lipophilicity from benzyl group; chloro substituent may enhance electrophilic reactivity. Supplier data indicate potential kinase inhibition applications .

Substituent-Driven Functional Differences

  • Sulfonyl vs. This difference could influence solubility and membrane permeability .
  • Methoxy Positioning : The 4-methoxyphenyl group in the target compound versus the 3,5-dimethoxyphenyl in ’s compound may alter receptor binding kinetics due to steric and electronic effects .
  • Chloro Substituents : ’s compound includes a 3-chloro group, which could enhance binding to hydrophobic pockets in enzymes or receptors compared to the target’s methyl group .

Receptor Selectivity and Pharmacological Profiles

  • Dopamine Receptor Antagonists: S 18126 and L 745,870 () demonstrate that piperazine-linked aromatic systems achieve D4 selectivity.
  • Kinase Inhibitors : Compounds like those in and suggest pyrimidine-piperazine hybrids are explored for kinase modulation. The target’s sulfonyl group could confer unique ATP-binding site interactions in kinases like GSK3β (referenced in ) .

Physicochemical and Metabolic Considerations

  • LogP Differences : The benzyl group in ’s compound likely increases LogP vs. the target’s sulfonyl group, affecting absorption and distribution.

Vorbereitungsmethoden

Pyrimidine Core Synthesis

The 6-methylpyrimidin-4-amine scaffold is synthesized via the Biginelli reaction or modified condensation protocols. A representative procedure involves cyclocondensation of ethyl acetoacetate, guanidine carbonate, and acetylacetone in ethanol under reflux (72–78% yield). Subsequent chlorination at the C4 position using phosphorus oxychloride (POCl₃) yields 4-chloro-6-methylpyrimidine, which is then reacted with 4-methoxyaniline in the presence of diisopropylethylamine (DIPEA) to install the N-(4-methoxyphenyl) group.

Table 1: Reaction Conditions for Pyrimidine Intermediate

StepReagentsSolventTemperatureYield
CyclocondensationGuanidine, acetylacetoneEthanolReflux75%
ChlorinationPOCl₃, DMFToluene110°C85%
Amination4-Methoxyaniline, DIPEATHF60°C68%

Piperazine Sulfonylation

The 4-(4-methoxy-3-methylbenzenesulfonyl)piperazine intermediate is prepared via sulfonylation of piperazine with 4-methoxy-3-methylbenzenesulfonyl chloride. This reaction is typically conducted in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields of 80–88%. Excess sulfonyl chloride (1.2 equiv) ensures complete mono-sulfonylation.

Equation 1 :
Piperazine+ArSO2ClTEA, DCMArSO2-Piperazine\text{Piperazine} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{ArSO}_2\text{-Piperazine}
Ar = 4-methoxy-3-methylphenyl

Convergent Coupling

The final step involves nucleophilic substitution of the C2-chloro group in 4-chloro-N-(4-methoxyphenyl)-6-methylpyrimidin-2-amine with the sulfonylated piperazine. This reaction is optimized using iso-butanol as the solvent and trifluoroacetic acid (TFA) as a catalyst at 100°C, yielding 70–78% of the target compound.

Table 2: Optimization of Coupling Reaction

CatalystSolventTemperatureTime (h)Yield
TFAIso-butanol100°C478%
HClEthanol80°C665%
NoneDMF120°C842%

Mechanistic Insights and Side-Reaction Mitigation

Solvent Effects

Polar aprotic solvents like DMF or acetonitrile improve reaction rates but increase byproduct formation. Iso-butanol balances solubility and reactivity, minimizing side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.37 (s, 1H, pyrimidine H5), 7.75–7.08 (m, aromatic protons), 3.72 (s, 3H, OCH₃), 3.33–3.05 (m, piperazine CH₂), 2.28 (s, 3H, CH₃).

  • ¹³C NMR : δ 165.2 (C4-NH), 158.9 (pyrimidine C2), 132.4–114.7 (aromatic carbons).

Mass Spectrometry (MS)

  • ESI-MS : m/z 512.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₉N₅O₃S.

Industrial-Scale Considerations

Cost Optimization

Replacing TFA with recyclable acid catalysts (e.g., Amberlyst-15) reduces production costs. A pilot study achieved 72% yield using 10 mol% Amberlyst-15 in toluene.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 18.7 kg/kg (traditional) vs. 12.3 kg/kg (solvent-recycled).

  • E-factor : 23.5 (traditional) vs. 16.8 (optimized).

Applications and Derivatives

The target compound’s sulfonamide and pyrimidine motifs suggest potential as a kinase inhibitor or antimicrobial agent. Analogues with modified sulfonyl groups exhibit IC₅₀ values of 0.8–2.4 μM against Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine, and how can they be addressed methodologically?

  • Answer: The synthesis involves multi-step reactions, including sulfonylation of the piperazine ring, pyrimidine core formation, and substitution reactions. Key challenges include regioselectivity in sulfonylation and maintaining stability of the methoxy groups under acidic/basic conditions.

  • Piperazine sulfonylation: Optimize reaction conditions (e.g., using DCM as a solvent and triethylamine as a base) to prevent over-sulfonylation .
  • Pyrimidine cyclization: Employ microwave-assisted synthesis to enhance yield and reduce side reactions .
  • Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile) to isolate the final compound .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer: Combine spectroscopic and chromatographic techniques:

  • NMR: Confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in pyrimidine at δ 8.1–8.3 ppm) .
  • HRMS: Verify molecular ion peak at m/z 528.21 (calculated for C24H28N6O4S) .
  • X-ray crystallography: Resolve ambiguities in stereochemistry or hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds observed in similar pyrimidines) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Answer: Prioritize target-based assays:

  • Kinase inhibition screening: Use ADP-Glo™ kinase assays to test activity against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s known affinity .
  • Cytotoxicity profiling: Employ MTT assays on HEK-293 and HepG2 cell lines to evaluate selectivity .
  • Solubility/logP: Measure via shake-flask method (PBS pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported SAR data for analogs of this compound?

  • Answer:

  • Molecular docking: Compare binding poses in kinase domains (e.g., PDB 1M17) to explain divergent IC50 values for analogs with varying sulfonyl groups .
  • MD simulations: Analyze conformational stability of the piperazine ring (e.g., torsional angles < 30° enhance target engagement) .
  • QSAR models: Train models using descriptors like polar surface area (PSA) and H-bond acceptors to predict bioactivity cliffs .

Q. What experimental strategies can optimize reaction yields when scaling up the synthesis?

  • Answer:

  • DoE (Design of Experiments): Use a factorial design to optimize temperature (70–90°C), catalyst loading (5–10 mol%), and solvent (THF vs. DMF) for the piperazine sulfonylation step .
  • Flow chemistry: Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce byproducts .
  • In situ monitoring: Apply FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How can researchers address discrepancies in biological activity between in vitro and in vivo models?

  • Answer:

  • Metabolic stability assays: Use liver microsomes (human/rat) to identify rapid Phase I oxidation of the methoxyphenyl group, which may reduce in vivo efficacy .
  • Prodrug design: Introduce acetyl-protected methoxy groups to enhance bioavailability, as demonstrated for similar pyrimidine derivatives .
  • PK/PD modeling: Corrogate plasma concentration-time profiles with tumor growth inhibition in xenograft models to refine dosing regimens .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters Evidence Sources
Synthesis Microwave-assisted organic synthesis150 W, 100°C, 30 min
Purification Preparative HPLCC18 column, 0.1% TFA in H2O/MeOH
Structural Analysis X-ray crystallographySpace group P212121, R factor < 0.05
Biological Screening ADP-Glo™ kinase assayZ´-factor > 0.6, 10 µM compound concentration
Computational Modeling Molecular dynamics (GROMACS)100 ns simulation, CHARMM36 force field

Contradiction Analysis Example

Issue: Conflicting reports on the role of the 4-methoxyphenyl group in target binding.

  • Hypothesis 1: The group enhances solubility but reduces membrane permeability .
  • Hypothesis 2: It participates in π-π stacking with kinase hinge regions .
  • Resolution: Perform alchemical free energy calculations (FEP) to compare binding affinities of analogs with/without the methoxy group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.